Fmoc-ile-OSu

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

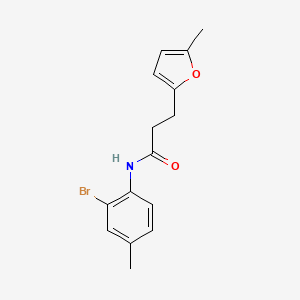

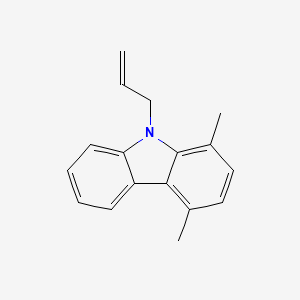

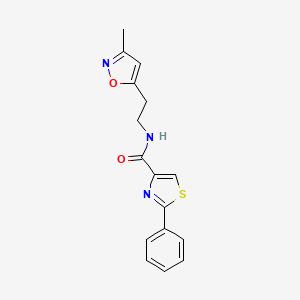

Fmoc-ile-OSu: stands for 9-fluorenylmethyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester. It is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an N-hydroxysuccinimide (OSu) ester. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

Fmoc-Ile-OSu primarily targets amine groups in organic compounds . The compound is frequently used as a protecting group for amines during peptide synthesis . The role of this compound is to protect these amine groups from unwanted reactions during the synthesis process, ensuring that the desired peptide sequence is obtained .

Mode of Action

This compound interacts with its targets (amine groups) through a process known as Fmoc protection . This involves the reaction of the amine group with this compound, resulting in the formation of a Fmoc carbamate . This carbamate serves as a protective barrier for the amine group, preventing it from participating in undesired reactions during peptide synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of peptides . By protecting amine groups, this compound allows for the selective addition of amino acids in a controlled manner, enabling the synthesis of peptides with specific sequences . The downstream effect of this is the production of peptides that can be used in various biological and chemical applications .

Pharmacokinetics

Itsbioavailability in a reaction is influenced by factors such as the concentration of the reagent, the reaction conditions, and the nature of the amine group being protected .

Result of Action

The molecular result of this compound’s action is the formation of a Fmoc carbamate . On a cellular level, the use of this compound in peptide synthesis can lead to the production of peptides that can interact with various cellular components and influence cellular processes . The specific effects would depend on the nature of the synthesized peptide .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH of the reaction environment, the temperature , and the presence of other reagents . For example, Fmoc groups are base-labile and can be removed rapidly by a base such as piperidine . Therefore, the pH of the reaction environment can significantly influence the stability of the Fmoc protection .

Biochemical Analysis

Biochemical Properties

Fmoc-Ile-OSu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily covalent bonding, leading to the formation of carbamates .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in peptide synthesis. The Fmoc group acts as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of the peptide chain . Its removal does not disturb the acid-labile linker between the peptide and the resin, making it a valuable tool in peptide synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves the reaction of the nucleophilic amine with the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes such as piperidine, which is used for the removal of the Fmoc group

Preparation Methods

Synthetic Routes and Reaction Conditions:

- Another method involves the reaction of Fmoc-Cl with sodium azide to form 9-fluorenylmethyloxycarbonyl azide, which is then reacted with N-hydroxysuccinimide in aqueous dioxane .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Fmoc-ile-OSu undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester is replaced by nucleophiles such as amines, forming Fmoc-protected peptides.

Deprotection Reactions: The Fmoc group can be removed by treatment with a base, typically piperidine in N,N-dimethylformamide (DMF), resulting in the formation of the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Amines, in the presence of a base like triethylamine, are common reagents.

Deprotection: Piperidine in DMF is the standard reagent for removing the Fmoc group.

Major Products:

Fmoc-Protected Peptides: Formed by nucleophilic substitution.

Free Amines: Formed by deprotection of the Fmoc group.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Fmoc-ile-OSu is extensively used in SPPS for the synthesis of peptides and proteins due to its stability and ease of removal.

Biology:

Protein Engineering: Used in the synthesis of modified peptides for studying protein structure and function.

Medicine:

Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Comparison with Similar Compounds

Boc-ile-OSu: tert-Butyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester.

Cbz-ile-OSu: Benzyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester.

Comparison:

Stability: Fmoc-ile-OSu is more stable under basic conditions compared to Boc-ile-OSu, which is acid-labile.

Ease of Removal: The Fmoc group is easily removed by mild bases, whereas the Cbz group requires hydrogenolysis.

Applications: this compound is preferred in SPPS due to its compatibility with a wide range of reaction conditions and its efficient removal.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c1-3-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26-25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,3,12-14H2,1-2H3,(H,26,31)/t15-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCMQYXXCGKJHT-WNSKOXEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2405746.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)

![1-(2-hydroxyethyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)

![3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2405760.png)

![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)